1,2,3-Tribromobenzene

Crystal engineering Halogen bonding X‑ray crystallography

Procure 1,2,3-Tribromobenzene (123TBB, ≥98%) for isomer-specific applications. Generic substitution with 124TBB or 135TBB invalidates key protocols: its C₂ᵥ symmetry and contiguous ortho-bromine arrangement govern crystal packing, regiochemical reactivity, and cis-trikentrin B core construction. This specific substitution pattern is required for reproducible Stille coupling and aryne cycloaddition outcomes. Ensure you receive the correct 1,2,3-isomer for your synthesis.

Molecular Formula C6H3Br3
Molecular Weight 314.8 g/mol
CAS No. 608-21-9
Cat. No. B042115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Tribromobenzene
CAS608-21-9
Molecular FormulaC6H3Br3
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)Br)Br
InChIInChI=1S/C6H3Br3/c7-4-2-1-3-5(8)6(4)9/h1-3H
InChIKeyGMVJKSNPLYBFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Tribromobenzene (CAS 608-21-9): Isomer-Specific Differentiation and Procurement Guide for Scientific Selection


1,2,3-Tribromobenzene (123TBB) is a polybrominated aromatic hydrocarbon (C₆H₃Br₃) with three bromine substituents in contiguous ortho positions on the benzene ring. It belongs to the tribromobenzene isomeric series alongside 1,2,4-tribromobenzene (124TBB) and 1,3,5-tribromobenzene (135TBB) [1]. As a non‑symmetrical (C₂ᵥ point group) halogenated building block [2], 123TBB exhibits a melting point of approximately 88 °C, intermediate between the lower‑melting 124TBB (≈42 °C) and the higher‑melting 135TBB (≈122 °C) , and is utilized primarily as an organic synthetic intermediate in natural product synthesis and medicinal chemistry research.

Why Tribromobenzene Isomers Cannot Be Interchanged: Critical Selection Criteria for 1,2,3-Tribromobenzene Procurement


Generic substitution among tribromobenzene isomers is chemically invalid because the 1,2,3‑substitution pattern confers a unique steric and electronic environment that directly governs crystal packing behavior, solid‑state stability, and regiochemical reactivity [1]. Although all three isomers share the same molecular formula and molecular weight, they exhibit melting‑point differences of up to approximately 40 K [2] and differ fundamentally in intermolecular halogen‑bonding patterns — 123TBB engages in a distinct distribution of Br⋯Br, Br⋯π, and Br⋯H interactions relative to 124TBB and 135TBB [3]. Furthermore, the contiguous ortho‑bromine arrangement in 123TBB introduces pronounced steric hindrance that alters electrophilic aromatic substitution regioselectivity compared to the more symmetrical 124TBB and 135TBB analogues [4]. Selecting the incorrect isomer risks failed crystallization, altered reaction pathways, and irreproducible synthetic outcomes.

Quantitative Differentiation Evidence: 1,2,3-Tribromobenzene vs. 1,2,4- and 1,3,5-Tribromobenzene


Crystal Packing and Intermolecular Halogen‑Bonding Architecture: Comparative X‑ray Diffraction at 100–270 K

Single‑crystal X‑ray diffraction of all three tribromobenzene isomers at 100 K, 200 K, and 270 K revealed that 1,2,3‑tribromobenzene (123TBB) adopts a distinct intermolecular interaction network compared to 124TBB and 135TBB [1]. The contiguous ortho‑bromine arrangement in 123TBB results in a specific distribution of Br⋯Br, Br⋯C (Br⋯π), and Br⋯H contacts that differs qualitatively from the interaction patterns observed in the 1,2,4‑ and 1,3,5‑isomers. Electrostatic potential mapping further demonstrates that the less symmetric substitution pattern of 123TBB renders its bromine substituents less evenly accessible for intermolecular contacts relative to the highly symmetric 135TBB [2].

Crystal engineering Halogen bonding X‑ray crystallography

Melting‑Point Differentiation Among Tribromobenzene Isomers: Thermodynamic Basis for Isomer Selection

The melting points of the three tribromobenzene isomers differ by approximately 40 K, with 1,2,3‑tribromobenzene exhibiting an intermediate value of 87.5 °C [1]. This intermediate melting point is a direct consequence of its molecular symmetry and packing preferences in the solid state [2]. The lower symmetry (C₂ᵥ) of 123TBB relative to 135TBB (D₃ₕ) reduces the optimality of intermolecular halogen‑bonding interactions, resulting in a melting point roughly 34.5 K lower than that of 135TBB but approximately 45.5 K higher than that of 124TBB [3].

Thermodynamics Phase behavior Purification

Molecular Symmetry and Steric Environment: Implications for Electrophilic Aromatic Substitution Regioselectivity

The contiguous ortho‑bromine substitution in 1,2,3‑tribromobenzene creates a unique steric environment that directly influences the regioselectivity of electrophilic aromatic substitution reactions [1]. In mononitration studies, the three adjacent bromine atoms in 123TBB introduce substantial steric hindrance that reduces overall reactivity relative to the more symmetrical isomers and alters the preferred site of electrophilic attack. Specifically, while 1,2,4‑tribromobenzene favors meta‑position substitution and 1,3,5‑tribromobenzene undergoes ortho‑selective substitution at any of its equivalent positions, 123TBB exhibits ortho‑directing behavior constrained by steric crowding at the contiguous brominated positions [2].

Regioselectivity Electrophilic substitution Steric effects

Synthetic Utility: Validated Use in cis‑Trikentrin B Total Synthesis and CYP1A Probe Development

1,2,3‑Tribromobenzene has been specifically employed as a synthetic intermediate in the total synthesis of the marine indole alkaloid (±)‑cis‑trikentrin B via intermolecular 6,7‑indole aryne cycloaddition and Stille cross‑coupling [1]. Additionally, it serves as a precursor for synthesizing polybrominated diphenyl ethers that induce cytochrome P450 1A (CYP1A) expression via the aryl hydrocarbon receptor (AhR)‑mediated pathway [2]. Note that direct head‑to‑head comparative synthetic yield or efficiency data versus alternative isomeric tribromobenzene starting materials are not available in the open literature for these specific transformations.

Natural product synthesis Drug metabolism Chemical biology

Validated Application Scenarios for 1,2,3-Tribromobenzene Based on Isomer‑Specific Differentiation Evidence


Synthesis of Marine Indole Alkaloid cis‑Trikentrin B: A Documented Intermediate

1,2,3‑Tribromobenzene is the specifically reported starting material for constructing the indole core of (±)‑cis‑trikentrin B, a marine natural product with potential bioactivity. The total synthesis employs intermolecular 6,7‑indole aryne cycloaddition and Stille cross‑coupling reactions, and the reported route has been validated with the 1,2,3‑substitution pattern [1]. Replacing 123TBB with 124TBB or 135TBB would alter the regiochemistry of the initial functionalization steps and is not supported by the published protocol.

Crystal Engineering Studies Requiring Well‑Defined Halogen‑Bonding Motifs

The intermediate molecular symmetry (C₂ᵥ) and non‑uniform electrostatic potential surface of 1,2,3‑tribromobenzene produce a distinctive halogen‑bonding network in the solid state, differing qualitatively from the more symmetric 124TBB and 135TBB isomers [1]. Researchers investigating the relationship between molecular symmetry, intermolecular halogen interactions, and crystal packing behavior can leverage 123TBB as a model compound for studying the effects of contiguous substitution on solid‑state architecture.

Synthesis of CYP1A‑Inducing Polybrominated Diphenyl Ether Probes

1,2,3‑Tribromobenzene has been used as a precursor for synthesizing polybrominated diphenyl ether (PBDE) congeners that induce cytochrome P450 1A (CYP1A) expression via the aryl hydrocarbon receptor (AhR)‑mediated pathway [1]. This application is valuable for drug metabolism studies, toxicological screening, and chemical biology research aimed at understanding xenobiotic‑mediated enzyme induction. The specific isomer used in the published diphenyl ether syntheses should be procured to ensure reproducible probe preparation.

Regiospecific Electrophilic Substitution Studies Leveraging Ortho‑Crowded Environments

The contiguous ortho‑bromine arrangement of 1,2,3‑tribromobenzene creates a sterically congested aromatic ring that serves as a model substrate for probing the interplay between electronic directing effects and steric hindrance in electrophilic aromatic substitution [1]. Researchers studying substituent effects on reaction kinetics, regioselectivity, and mechanistic pathways can employ 123TBB as a representative example of a crowded ortho‑substituted system where ortho‑direction competes with severe steric constraints.

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